2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid
Overview
Description
2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a naphthalene ring system fused with a tetrahydro-oxo group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid typically involves the reaction of 8-oxo-5,6,7,8-tetrahydronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid: Similar structure but lacks the tetrahydro-oxo group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains a similar naphthalene ring system but with an amine group instead of an acetic acid moiety.
Uniqueness
2-((8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetic acid is unique due to its combination of a naphthalene ring, tetrahydro-oxo group, and acetic acid moiety.
Properties
IUPAC Name |
2-[(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)oxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h4-6H,1-3,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSVFCRWLMNKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OCC(=O)O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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